The synthesis of ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate typically involves several key steps:
The reaction conditions typically include:
The molecular structure of ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate features a bicyclic indene framework with a carboxylate ester group and a chlorine atom at the 6-position.
The molecular structure can be represented using various notations:
OQXKJYVUMGZLTL-UHFFFAOYSA-N
CCOC(=O)C1CCC2=C1C=C(C=C2)Cl
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with biological targets, which may include enzymes or receptors.
The chlorine atom and the ester group significantly influence the compound's reactivity:
The physical state and solubility characteristics are crucial for determining the application in synthetic routes or biological assays.
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate has several notable applications:
The compound's unique structure allows it to serve as a versatile building block in drug discovery and materials science research.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2